molecular formula C7H10N2 B13570384 1-Ethyl-3-vinyl-1H-pyrazole

1-Ethyl-3-vinyl-1H-pyrazole

Cat. No.: B13570384
M. Wt: 122.17 g/mol
InChI Key: WCRNZUNBQOPEIB-UHFFFAOYSA-N
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Description

1-Ethyl-3-vinyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-3-vinyl-1H-pyrazole can be synthesized through various methodsAnother method includes the use of multicomponent reactions, where a combination of aldehydes, hydrazines, and alkynes are reacted under specific conditions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis process. Additionally, continuous flow reactors may be employed to streamline the production and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-3-vinyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses .

Comparison with Similar Compounds

1-Ethyl-3-vinyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of ethyl and vinyl groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

3-ethenyl-1-ethylpyrazole

InChI

InChI=1S/C7H10N2/c1-3-7-5-6-9(4-2)8-7/h3,5-6H,1,4H2,2H3

InChI Key

WCRNZUNBQOPEIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C=C

Origin of Product

United States

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